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Compound of Interest

Compound Name: Tas-117

Cat. No.: B611162

An important clarification regarding the nomenclature of "Tas-117" is necessary before
presenting a detailed analysis. Initial research reveals that the designation "Tas-117" is
associated with two distinct investigational drugs:

o Tosedostat (formerly CHR-2797): An orally bioavailable aminopeptidase inhibitor.
e TAS-117: A highly potent and selective oral allosteric pan-AKT inhibitor.

Given that these compounds have different mechanisms of action and therapeutic targets, this
guide will address them separately to ensure clarity and accuracy.

Part 1: Tosedostat (Aminopeptidase Inhibitor)

Tosedostat is an investigational anti-cancer agent that functions by inhibiting aminopeptidases,
leading to amino acid deprivation and subsequent cell death in cancer cells.[1][2][3] It has been
primarily studied in the context of hematological malignancies, particularly acute myeloid
leukemia (AML).[1][3][4]

Mechanism of Action

Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1]
[5] This active form inhibits M1 family aminopeptidases, such as puromycin-sensitive
aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][5] The inhibition of these
enzymes disrupts the recycling of amino acids from protein degradation, leading to a depletion
of the intracellular amino acid pool.[1][2] This selective amino acid deprivation in rapidly
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proliferating cancer cells triggers cellular stress, leading to cell cycle arrest and apoptosis
(programmed cell death).[1][2]
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Tosedostat's mechanism of action.
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Clinical Trial Data

Tosedostat has been evaluated in clinical trials, primarily for acute myeloid leukemia (AML),
both as a monotherapy and in combination with other agents.

Table 1: Summary of Tosedostat Clinical Trial Findings

) Patient -
Trial Phase . Treatment Key Findings Reference
Population

Showed

promising activity
Relapsed/Refract  Tosedostat o ]
Phase I/1l in vitro and in [3]
ory AML monotherapy o
early clinical

trials.

] Tosedostat in
AML and Multiple o ) Demonstrated
Phase I-11I combination with o . [4]
Myeloma clinical activity.
chemotherapy

Experimental Protocols

A key in vitro assay to determine the efficacy of Tosedostat is the cell proliferation assay.
Protocol: Cell Proliferation Assay (IC50 Determination)
e Cell Culture: Human cancer cell lines are cultured in appropriate media.

o Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of
Tosedostat.

 Incubation: Plates are incubated for a specified period (e.g., 72 hours).

o Proliferation Measurement: A reagent such as tritiated thymidine is added to measure DNA
synthesis, which is indicative of cell proliferation.

o Data Analysis: Radioactivity is measured using a scintillation counter. The percentage of
proliferation inhibition relative to an untreated control is calculated, and the IC50 value (the
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concentration of the drug that inhibits 50% of cell proliferation) is determined.[1]
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Cell proliferation assay workflow.

Part 2: TAS-117 (Allosteric pan-AKT Inhibitor)

TAS-117 is a potent and selective oral allosteric inhibitor of all three isoforms of the AKT protein
kinase (AKT1, 2, and 3).[6] It has been investigated in patients with advanced solid tumors,
particularly those with alterations in the PI3K/AKT signaling pathway.[6][7][8]

Mechanism of Action

The PIBK/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell
growth, survival, and metabolism.[9] In many cancers, this pathway is aberrantly activated.
TAS-117 acts as an allosteric inhibitor of AKT, a key node in this pathway. By inhibiting AKT,
TAS-117 can block downstream signaling, leading to reduced cancer cell proliferation and
survival.[10][11]
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TAS-117's inhibition of the PISK/AKT pathway.

Clinical Trial Data

TAS-117 has been evaluated in Phase | and Il clinical trials for various solid tumors harboring

specific genetic mutations.

Table 2: Summary of TAS-117 Clinical Trial Findings
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) Patient -
Trial Phase . Treatment Key Findings Reference
Population
Limited antitumor
activity. ORR:
Advanced solid ) 8%, DCR: 23%.
) 16 mg daily or 24 )
Phase Il (K- tumors with Median PFS: 1.4
mg (4 days on/3 ) [7181112]
BASKET) PI3K/Akt months, Median
) days off)
mutations OS: 4.8 months.
Manageable
safety profile.
Recommended
Phase 2 dose:
24 mg
_ _ intermittent
Advanced solid Dose escalation )
Phase | dosing. Showed [10][11]
tumors (8 to 32 mg/day) ) o
antitumor activity.
Four patients
had a confirmed
partial response.
Some antitumor
activity and
Advanced solid ) manageable
) 16 mg daily (Gl o o
tumors with toxicity. Objective
) tumors) or 24 mg ]
Phase Il germline PTEN- ) ] response in a [6]119]
) o intermittent (non- ) )
inactivating patient with
) Gl tumors) )
mutations ovarian cancer
(PIK3CA E545K
mutation).

Experimental Protocols

Pharmacodynamic analysis in clinical trials often involves measuring the phosphorylation of
direct AKT substrates.

Protocol: Pharmacodynamic Analysis of AKT Inhibition
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Sample Collection: Tumor biopsies or surrogate tissue samples are collected from patients
before and after treatment with TAS-117.

Protein Extraction: Proteins are extracted from the collected tissue samples.

Western Blotting: Protein extracts are separated by gel electrophoresis and transferred to a
membrane.

Antibody Probing: The membrane is probed with antibodies specific for phosphorylated
PRASA40 (a direct substrate of AKT) and total PRAS40.

Detection and Analysis: The levels of phosphorylated and total PRAS40 are detected and
quantified to assess the extent of AKT inhibition by TAS-117.[10][11]
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Workflow for Assessing AKT Inhibition
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Pharmacodynamic analysis workflow.
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Comparison with Alternatives

TAS-117's therapeutic landscape includes other targeted therapies for cancers with PI3K/AKT
pathway mutations. For instance, in Acute Myeloid Leukemia (AML), several targeted drugs are
available, such as FLT3 inhibitors (e.qg., Gilteritinib) and IDH inhibitors (e.g., Ivosidenib,
Enasidenib).[13][14] While TAS-117 is an AKT inhibitor, these other agents target different
nodes in cancer signaling pathways.

Table 3: Comparison of Targeted Therapies in AML

Drug Class Target Example Drugs Use in AML

AKT Inhibitor AKT TAS-117 Investigational

For patients with

FLT3 Inhibitor FLT3 Gilteritinib FLT3-mutated AML.
[14]
S For patients with
o Ivosidenib,
IDH1 Inhibitor IDH1 ) ) IDH1-mutated AML.
Olutasidenib
[13]
For patients with
IDH2 Inhibitor IDH2 Enasidenib IDH2-mutated AML.
[13][14]
Used in combination
o with hypomethylating
BCL-2 Inhibitor BCL-2 Venetoclax

agents or low-dose
cytarabine.[14]

The choice of targeted therapy is highly dependent on the specific genetic mutations present in
a patient's tumor. The development of TAS-117 and other targeted agents underscores the shift
towards personalized medicine in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b611162?utm_src=pdf-body
https://www.cancer.org/cancer/types/acute-myeloid-leukemia/treating/targeted-therapy.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854755/
https://www.benchchem.com/product/b611162?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854755/
https://www.cancer.org/cancer/types/acute-myeloid-leukemia/treating/targeted-therapy.html
https://www.cancer.org/cancer/types/acute-myeloid-leukemia/treating/targeted-therapy.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10854755/
https://www.benchchem.com/product/b611162?utm_src=pdf-body
https://www.benchchem.com/product/b611162?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. benchchem.com [benchchem.com]
2. benchchem.com [benchchem.com]

3. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed
[pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. Facebook [cancer.gov]

6. tandfonline.com [tandfonline.com]

7. cancernetwork.com [cancernetwork.com]
8. d-nb.info [d-nb.info]

9. A phase Il study of TAS-117 in patients with advanced solid tumors harboring germline
PTEN-inactivating mutations - PMC [pmc.ncbi.nim.nih.gov]

10. Afirst-in-human phase | study of TAS-117, an allosteric AKT inhibitor, in patients with
advanced solid tumors - PubMed [pubmed.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring
phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations
- PubMed [pubmed.ncbi.nim.nih.gov]

13. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society
[cancer.org]

14. New Approaches for the Treatment of AML beyond the 7+3 Regimen: Current Concepts
and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Independent validation of published Tas-117 research
findings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b611162#independent-validation-of-published-tas-
117-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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